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Clazamycin A hydrochloride

Antibacterial screening MIC determination Natural product antibiotics

Researchers screening Gram-negative antibacterials face limited options against P. aeruginosa. Clazamycin A hydrochloride provides MICs of 25 µg/mL (P. aeruginosa) and 50 µg/mL (E. coli) via a unique dual mechanism: DNA synthesis inhibition at polymerization step and nutrient membrane transport disruption. pH-controllable A/B epimerization enables systematic SAR studies. Validated in vivo antitumor activity in L1210 leukemia model (~30% survival extension). Prepare acidic stock solutions (pH ≤3); store at -20°C.

Molecular Formula C7H10Cl2N2O
Molecular Weight 209.07 g/mol
CAS No. 71743-75-4
Cat. No. B1608455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClazamycin A hydrochloride
CAS71743-75-4
Molecular FormulaC7H10Cl2N2O
Molecular Weight209.07 g/mol
Structural Identifiers
SMILESC1C(CN2C1(C=CC2=N)O)Cl.Cl
InChIInChI=1S/C7H9ClN2O.ClH/c8-5-3-7(11)2-1-6(9)10(7)4-5;/h1-2,5,9,11H,3-4H2;1H/t5-,7-;/m0./s1
InChIKeyNKRBZSNRJFNVLC-KQBMADMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clazamycin A Hydrochloride (CAS 71743-75-4): A Pyrrolizidine Antibiotic with Dual Antibacterial and Antitumor Profiles for Research Procurement


Clazamycin A hydrochloride is a pyrrolizidine alkaloid antibiotic originally isolated from Streptomyces species [1]. It demonstrates activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus anthracis, Escherichia coli, and Pseudomonas aeruginosa, with reported minimum inhibitory concentrations (MICs) in the microgram per milliliter range . Beyond its antibacterial properties, Clazamycin A has demonstrated antitumor activity in vivo, extending survival duration in mice inoculated with leukemia L-1210 cells . Its mechanism of action involves inhibition of DNA synthesis at the polymerization step, as evidenced by accumulation of dTTP in Escherichia coli cells, along with disruption of membrane transport for specific nutrients [2].

Supports antimicrobial screening against Gram-negative pathogens (Pseudomonas, E. coli)
Research probe for DNA polymerization inhibition studies (E. coli model)
Provides in vivo tumor model endpoint context in murine L1210 leukemia system

Why Clazamycin A Hydrochloride Cannot Be Replaced by Other Pyrrolizidine Alkaloids or In-Class Antibiotics


Substitution of Clazamycin A hydrochloride with other pyrrolizidine alkaloids or in-class antibiotics is scientifically unjustified due to its distinct dual mechanism of action and pH-dependent epimerization behavior. While the structural analog Clazamycin B exhibits similar ribosomal binding properties, its antibacterial spectrum and potency differ substantially from Clazamycin A . Synthetic pyrrolizidine alkaloids like PA-1 demonstrate membrane-damaging mechanisms rather than the DNA synthesis inhibition and nutrient transport blockade characteristic of Clazamycin A [1]. Furthermore, Clazamycin A undergoes reversible epimerization to Clazamycin B in aqueous solution in a pH-dependent manner, with the equilibrium ratio varying under different experimental conditions—a physicochemical property that directly impacts both experimental reproducibility and biological activity interpretation [2]. Generic substitution based solely on structural similarity ignores these mechanistic, potency, and stability differences, potentially compromising experimental outcomes.

Clazamycin B (epimer)
Antibacterial spectrum and potency differ; Gram-negative coverage may shift substantially
Synthetic pyrrolizidine PA-1
Membrane-damaging mechanism diverges from DNA synthesis inhibition, altering cellular endpoint interpretation
Non-epimerizing alkaloids
pH-dependent A/B epimerization impacts stereochemical composition and biological readouts; requires acidic handling

Clazamycin A Hydrochloride: Quantitative Differentiation Evidence Against Comparators


Clazamycin A Exhibits Distinct MIC Profile Against Key Bacterial Pathogens Versus Clazamycin B

Clazamycin A demonstrates a broad antibacterial spectrum against both Gram-positive and Gram-negative bacteria, with quantitative MIC values differing substantially from its epimer Clazamycin B. Against Staphylococcus aureus, Clazamycin A has an MIC of 100 µg/mL, whereas Clazamycin B exhibits significantly greater potency with an MIC of 1.5 µg/mL . Conversely, Clazamycin A retains measurable activity against Gram-negative pathogens including E. coli (MIC 50 µg/mL) and P. aeruginosa (MIC 25 µg/mL) , while published data for Clazamycin B against Gram-negative organisms remain limited .

MIC profile: A vs B
Reported
A: S. aureus 100, E. coli 50, P. aeruginosa 25, B. anthracis 6.25 µg/mL. B: S. aureus 1.5, E. faecalis 2.0, S. pneumoniae 0.5 µg/mL; Gram-negative not reported.
Supports Gram-negative screening context; potency profile differs markedly
Standard broth microdilution MIC assays
Antibacterial screening MIC determination Natural product antibiotics

Mechanism of Action Differentiation: Clazamycin A Inhibits DNA Polymerization and Membrane Transport, Unlike Membrane-Active PA-1

Clazamycin A exerts antibacterial effects through a dual mechanism: inhibition of DNA synthesis at the polymerization step and blockade of membrane transport for specific nutrients. In E. coli, exposure to 100 µg/mL clazamycin results in accumulation of thymidine-derived radioactivity as dTTP, indicating specific arrest of DNA polymerization rather than repair synthesis [1]. This contrasts with the synthetic pyrrolizidine alkaloid PA-1, which acts via membrane phospholipid damage, causing rapid 260 nm absorbing material release and increased crystal violet uptake (from 24.52% to 97.12% in E. coli at 4× MIC) [2].

Mechanism contrast
Cross-study
Clazamycin A: dTTP accumulation, membrane transport blockade (E. coli, 100 µg/mL). PA-1: membrane damage, crystal violet uptake 24.52%→97.12% at 4× MIC.
Enables DNA polymerization arrest studies independent of membrane disruption
E. coli model; clazamycin at 100 µg/mL
Mechanism of action DNA synthesis inhibition Membrane transport blockade

Clazamycin A Demonstrates Superior Antibacterial Potency Against Pseudomonas aeruginosa Compared to Clazamycin B

Clazamycin A maintains activity against the clinically relevant Gram-negative pathogen Pseudomonas aeruginosa with an MIC of 25 µg/mL . In contrast, published data for Clazamycin B's activity against P. aeruginosa is not reported, with its documented antibacterial spectrum limited primarily to Gram-positive organisms (S. aureus, E. faecalis, S. pneumoniae) . This differential Gram-negative coverage represents a key selection criterion for researchers targeting Pseudomonas in screening programs.

P. aeruginosa MIC
Reported
25 µg/mL (Clazamycin A)
Measurable Gram-negative activity; Clazamycin B data not reported
Standard MIC assay
Gram-negative antibacterial Pseudomonas aeruginosa Antibiotic susceptibility

Clazamycin A Displays pH-Dependent Epimerization Behavior Distinct from Structurally Stable Pyrrolizidine Alkaloids

Clazamycin A exists in aqueous solution as a mixture of two epimers (Clazamycins A and B), with the ratio being pH-dependent [1]. At pH 3 or lower, decomposition and isomerization to Clazamycin B can be minimized, allowing researchers to maintain predominantly the A epimer for experiments . This physicochemical property distinguishes Clazamycin A from structurally related but non-epimerizing pyrrolizidine alkaloids such as PA-1, which exists as a single stable stereoisomer under physiological conditions [2].

pH-dependent epimerization
Context-dependent
A/B ratio pH-dependent; stable at pH ≤3. PA-1: single stable stereoisomer.
Requires acidic storage to maintain stereochemical identity
Aqueous solution; pH-dependent equilibrium
Stability Epimerization pH dependence

In Vivo Antitumor Efficacy of Clazamycin A Against L1210 Leukemia Contrasts with Clazamycin B's In Vitro Cytotoxicity Profile

Intravenous administration of Clazamycin A (12.5–100 µg) for 10 days extended survival duration by approximately 30% in mice inoculated with leukemia L-1210 cells [1]. This in vivo antitumor activity differentiates Clazamycin A from its epimer Clazamycin B, for which only in vitro cytotoxicity data against human cancer cell lines have been reported (e.g., HeLa IC50 32.88 µM, A549 IC50 28.50 µM, PC3 IC50 30.00 µM) .

In vivo L1210 model
Cross-study
~30% survival extension (12.5–100 µg IV, 10 days). Clazamycin B: in vitro IC50 only (HeLa 32.88, A549 28.50, PC3 30.00 µM).
Supports in vivo model-response context; B lacks in vivo data
Murine L1210 leukemia vs human cancer cell lines
Antitumor Leukemia L1210 In vivo efficacy

Optimal Research and Industrial Applications for Clazamycin A Hydrochloride Procurement


Antibacterial Screening Against Gram-Negative Pathogens Including Pseudomonas aeruginosa and Escherichia coli

Clazamycin A hydrochloride is the preferred pyrrolizidine antibiotic for antibacterial screening programs targeting Gram-negative organisms. With documented MICs of 25 µg/mL against P. aeruginosa and 50 µg/mL against E. coli , it provides measurable activity against pathogens not reliably covered by its epimer Clazamycin B. Researchers should prepare acidic stock solutions (pH ≤3) and store at 4°C or below to maintain stereochemical integrity and minimize B epimer formation .

Mechanistic Studies of DNA Synthesis Inhibition at the Polymerization Step

Clazamycin A hydrochloride serves as a validated tool compound for investigating DNA replication arrest mechanisms. Its specific inhibition of the polymerization step, evidenced by dTTP accumulation in E. coli at 100 µg/mL [1], distinguishes it from DNA intercalators and topoisomerase inhibitors. The compound's inability to inhibit bleomycin-induced repair synthesis further confirms its specificity for replicative polymerization, making it valuable for dissecting DNA replication pathways.

In Vivo Antitumor Efficacy Studies in Murine Leukemia Models

For oncology research programs requiring compounds with established in vivo antitumor activity, Clazamycin A hydrochloride offers validated efficacy in the L1210 murine leukemia model, with ~30% survival extension following 10-day intravenous dosing at 12.5–100 µg [2]. This in vivo validation is not available for the epimer Clazamycin B, making Clazamycin A the appropriate selection for animal studies.

Structure-Activity Relationship (SAR) Studies of Pyrrolizidine Antibiotics with pH-Dependent Epimerization

Clazamycin A hydrochloride is uniquely suited for SAR investigations requiring a compound with controllable stereochemical composition. Its pH-dependent interconversion between A and B epimers [3] allows researchers to systematically vary the A/B ratio by adjusting solution pH, enabling direct correlation of stereochemistry with biological activity—a capability not offered by stereochemically static pyrrolizidine analogs.

Application
Selection Property
Validation Focus
Antimicrobial screening against Gram-negative pathogens
Gram-negative coverage profile
Pseudomonas aeruginosa and E. coli endpoint context
DNA replication inhibition mechanism studies
DNA polymerization step arrest
dTTP accumulation and nutrient transport blockade
In vivo tumor model endpoint studies
In vivo model-response context
Survival endpoint interpretation in L1210 leukemia model
Structure-activity relationship (SAR) investigations
pH-dependent epimerization control
Stereochemical ratio vs. activity correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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